molecular formula C26H32N2O4 B12626856 4,4'-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile) CAS No. 917981-04-5

4,4'-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile)

Cat. No.: B12626856
CAS No.: 917981-04-5
M. Wt: 436.5 g/mol
InChI Key: HMEWLKOCYLYMKD-UHFFFAOYSA-N
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Description

4,4’-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile) is a chemical compound known for its unique structure and properties It consists of a decane backbone with two oxy linkages, each connected to a 3-methoxybenzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile) typically involves the reaction of 2,2′-(decane-1,10-diylbis(oxy))dibenzaldehyde with appropriate reagents. One common method includes dissolving 2,2′-(decane-1,10-diylbis(oxy))dibenzaldehyde in ethanol and adding it to a stirred ethanol solution of isonicotinohydrazide. The reaction mixture is then refluxed for several hours and cooled to room temperature to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4,4’-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile) has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile) is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitrile groups may interact with enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

917981-04-5

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

4-[10-(4-cyano-2-methoxyphenoxy)decoxy]-3-methoxybenzonitrile

InChI

InChI=1S/C26H32N2O4/c1-29-25-17-21(19-27)11-13-23(25)31-15-9-7-5-3-4-6-8-10-16-32-24-14-12-22(20-28)18-26(24)30-2/h11-14,17-18H,3-10,15-16H2,1-2H3

InChI Key

HMEWLKOCYLYMKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCCCCCCCCCOC2=C(C=C(C=C2)C#N)OC

Origin of Product

United States

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